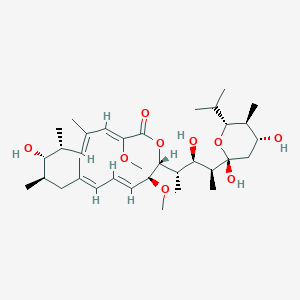
Methyl-(4-Methyl-1,3-thiazol-2-yl)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"Methyl (4-methyl-1,3-thiazol-2-yl)acetate" is a chemical compound that has been the subject of various studies, focusing on its synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of compounds similar to "Methyl (4-methyl-1,3-thiazol-2-yl)acetate" often involves reactions under specific conditions, using different organic reagents. For example, the synthesis of related thiazole derivatives involves initial condensation with phenyl isothiocyanate and subsequent reactions (Amr et al., 2009).
Molecular Structure Analysis
X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and other spectroscopic techniques are commonly used to determine the molecular and solid-state structures of these compounds. For example, Gültekin et al. (2020) used XRD, FT-IR, UV-VIS, and NMR to characterize a similar compound, revealing detailed information about its molecular and chemical properties (Gültekin et al., 2020).
Chemical Reactions and Properties
These compounds often exhibit interesting chemical reactivities and properties. For instance, synthesis can involve reactions with dimethyl acetylenedicarboxylate (DMAD) under various conditions to obtain specific products (Stolpovskaya et al., 2022).
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Thiazole, die Gruppe, zu der Methyl-(4-Methyl-1,3-thiazol-2-yl)acetat gehört, haben eine breite Palette an biologischen Aktivitäten gezeigt. Dazu gehören antimikrobielle, antiretrovirale, antimykotische, krebshemmende, antidiabetische, entzündungshemmende, Alzheimer-hemmende, blutdrucksenkende, antioxidative und leberschützende Aktivitäten .
Pharmazeutische Anwendungen
Thiazolderivate sind ein prominentes Strukturmerkmal in einer Vielzahl von Naturprodukten, wie z. B. Vitamin B und Penicillin . Sie finden sich auch in vielen potenziell biologisch aktiven Verbindungen wieder, wie z. B. Sulfathiazol (antimikrobielles Medikament), Ritonavir (antiretrovirales Medikament), Abafungin (antimykotisches Medikament) und Tiazofurin (antineoplastisches Medikament) .
Industrielle Anwendungen
Thiazole haben breite Anwendungen in verschiedenen Bereichen, wie z. B. Agrochemikalien, Industrie und fotografischen Sensibilisatoren . Sie werden auch im Bereich der Photosensibilisatoren, Kautschukvulkanisation, Flüssigkristalle, Sensoren, Sonnenschutzmittel, Katalysatoren, Farbstoffe, Pigmente und Chromophore eingesetzt .
Antifungale Aktivität
Einige Thiazolderivate haben signifikante antimykotische Aktivitäten gegen Colletotrichum orbiculare, Botrytis cinerea und Rhizoctonia solani gezeigt .
Herbizide Aktivitäten
Einige Thiazolderivate haben moderate bis gute herbizide Aktivitäten gezeigt, wenn fluorhaltige Phenylgruppen in die Molekülstrukturen eingeführt werden .
Wirkmechanismus
Target of Action
Methyl (4-methyl-1,3-thiazol-2-yl)acetate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazole derivatives, including Methyl (4-methyl-1,3-thiazol-2-yl)acetate, may interact with multiple targets in the body.
Biochemical Pathways
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Safety and Hazards
“Methyl (4-methyl-1,3-thiazol-2-yl)acetate” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Thiazoles and their derivatives have a wide range of applications in different fields, and the interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Eigenschaften
IUPAC Name |
methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-4-11-6(8-5)3-7(9)10-2/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVMHZOBFCPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427879 |
Source


|
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117840-81-0 |
Source


|
| Record name | methyl (4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-methyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)





![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)




